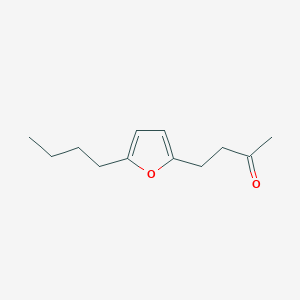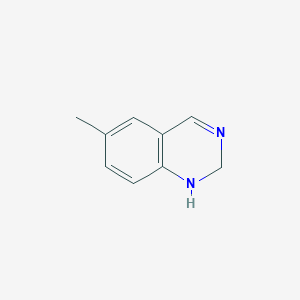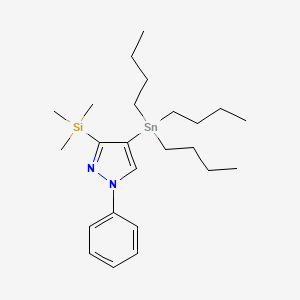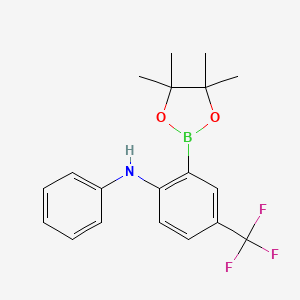
Decane-1,4,7,10-tetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane-1,4,7,10-tetramine is an organic compound with the molecular formula C10H26N4 It is a linear aliphatic tetramine, meaning it contains four amine groups (-NH2) attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decane-1,4,7,10-tetramine can be synthesized through several methods. One common approach involves the reaction of triethylene tetramine with methyl benzene and water to obtain a triethylene tetramine hydrated crystal substance. This substance is then heated and reacted with N,N-dimethylformamide dimethylacetal and methyl benzene to form bis-imidazoline. The bis-imidazoline is further reacted with potassium carbonate, acetonitrile, and 1,2-ethylene dibromide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triethylene tetramine and urea as starting materials. These react to form ethylene bis-imidazolidinone, which undergoes a condensation reaction with 1,2-dihalogenated ethane to produce diketone cyclododecane. This intermediate is then hydrolyzed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Decane-1,4,7,10-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like 1,2-dihalogenated ethane are typical reagents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Wissenschaftliche Forschungsanwendungen
Decane-1,4,7,10-tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of decane-1,4,7,10-tetramine involves its ability to chelate metal ions and interact with biological molecules. The amine groups can form stable complexes with metal ions, which can then participate in various biochemical pathways. This chelation ability makes it useful in applications such as enzyme inhibition and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Hexamethylenetetramine (HMTA):
1,4,7,10-tetraazacyclododecane: A cyclic tetramine with similar chelating properties but a different molecular structure.
Uniqueness: Decane-1,4,7,10-tetramine is unique due to its linear structure, which provides different steric and electronic properties compared to cyclic tetramines. This linearity allows for more flexibility in forming complexes with metal ions and interacting with biological molecules .
Eigenschaften
CAS-Nummer |
877459-76-2 |
|---|---|
Molekularformel |
C10H26N4 |
Molekulargewicht |
202.34 g/mol |
IUPAC-Name |
decane-1,4,7,10-tetramine |
InChI |
InChI=1S/C10H26N4/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h9-10H,1-8,11-14H2 |
InChI-Schlüssel |
KCAVYKLXSPJYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCC(CCCN)N)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)

![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)
